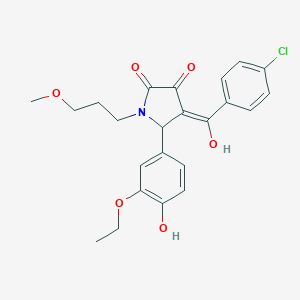![molecular formula C20H16N2OS B257707 N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine, also known as Furfurylthiazolylphenylamine (FTP), is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FTP is a thiazolylphenylamine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
科学的研究の応用
FTP has been shown to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FTP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of FTP involves its ability to interact with various cellular targets. It has been shown to bind to the active site of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. FTP also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, FTP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
FTP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in LPS-stimulated macrophages. It has also been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, FTP has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains.
実験室実験の利点と制限
FTP has several advantages and limitations for lab experiments. One of its advantages is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. Its ability to induce apoptosis in cancer cells also makes it a potential anti-cancer agent. However, one of its limitations is its low solubility in aqueous solutions, which makes it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of FTP. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its potential as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for FTP could lead to its wider use in scientific research.
合成法
FTP can be synthesized using different methods. One of the most common methods involves the reaction of 2-furylmethylamine with thiocarbonyldiimidazole (TCDI) to form the corresponding thioimidate. The thioimidate is then reacted with benzophenone imine to yield FTP. Other methods involve the reaction of 2-furylmethylamine with various substituted benzaldehydes and thioamides in the presence of a catalyst.
特性
分子式 |
C20H16N2OS |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H16N2OS/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18/h1-13,15H,14H2 |
InChIキー |
XWPYBTBJWJOOAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4 |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257624.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)

methanone](/img/structure/B257641.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
